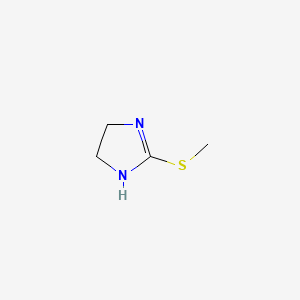
2-(2,2,2-Trichloroethyl)benzotrifluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2,2-Trichloroethyl)benzotrifluoride (TBT) is an organic compound with a wide range of applications in the chemical industry and scientific research. It is a colorless liquid with a sweet, chloroform-like odor and is a highly reactive compound. TBT is a halogenated hydrocarbon that is used as an intermediate in the production of many organic compounds, including pesticides, herbicides, and pharmaceuticals. It is also used as a catalyst in the synthesis of various organic compounds. In addition, TBT is used in various scientific applications, such as in the synthesis of organic compounds, as a reagent in organic reactions, and as a solvent in organic chemistry.
Wirkmechanismus
2-(2,2,2-Trichloroethyl)benzotrifluoride is a highly reactive compound and its mechanism of action is not fully understood. It is believed that 2-(2,2,2-Trichloroethyl)benzotrifluoride reacts with other organic compounds to form new compounds, which can then be used in various scientific applications. 2-(2,2,2-Trichloroethyl)benzotrifluoride is also believed to act as a catalyst in the synthesis of various organic compounds and as a solvent in organic chemistry.
Biochemical and Physiological Effects
2-(2,2,2-Trichloroethyl)benzotrifluoride has been shown to have a range of biochemical and physiological effects on both humans and animals. In humans, 2-(2,2,2-Trichloroethyl)benzotrifluoride has been linked to an increased risk of cancer, reproductive issues, and other health problems. In animals, 2-(2,2,2-Trichloroethyl)benzotrifluoride has been linked to reproductive issues, developmental problems, and other health issues.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(2,2,2-Trichloroethyl)benzotrifluoride in laboratory experiments has several advantages. 2-(2,2,2-Trichloroethyl)benzotrifluoride is a highly reactive compound, which makes it ideal for use in organic synthesis. It is also a relatively inexpensive compound, making it an attractive choice for use in laboratory experiments. However, there are some limitations to using 2-(2,2,2-Trichloroethyl)benzotrifluoride in laboratory experiments. 2-(2,2,2-Trichloroethyl)benzotrifluoride is a highly toxic compound and can be harmful if inhaled or ingested. In addition, 2-(2,2,2-Trichloroethyl)benzotrifluoride is highly flammable and can be explosive if not handled properly.
Zukünftige Richtungen
The use of 2-(2,2,2-Trichloroethyl)benzotrifluoride in scientific research is likely to increase in the future. As researchers continue to explore the potential applications of 2-(2,2,2-Trichloroethyl)benzotrifluoride, new uses may be discovered. Additionally, researchers may be able to develop new methods for synthesizing 2-(2,2,2-Trichloroethyl)benzotrifluoride, which could lead to more efficient and cost-effective production of the compound. Finally, researchers may be able to develop new methods for using 2-(2,2,2-Trichloroethyl)benzotrifluoride in laboratory experiments, which could lead to more efficient and cost-effective experiments.
Synthesemethoden
2-(2,2,2-Trichloroethyl)benzotrifluoride can be synthesized through a variety of methods. One of the most common methods is the reaction of 2,2,2-trichloroethanol with benzotrifluoride in the presence of a catalyst, such as aluminum chloride or zinc chloride. This reaction yields a colorless liquid with a sweet, chloroform-like odor. Another method for synthesizing 2-(2,2,2-Trichloroethyl)benzotrifluoride involves the reaction of 2,2,2-trichloroethanol with benzotrifluoride in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction yields a colorless liquid with a sweet, chloroform-like odor.
Wissenschaftliche Forschungsanwendungen
2-(2,2,2-Trichloroethyl)benzotrifluoride has a wide range of applications in scientific research. It is often used as a reagent in organic reactions, such as the synthesis of organic compounds and the preparation of organic solvents. It is also used in the synthesis of various organic compounds, such as pharmaceuticals and pesticides. In addition, 2-(2,2,2-Trichloroethyl)benzotrifluoride is used as a catalyst in the synthesis of various organic compounds and as a solvent in organic chemistry.
Eigenschaften
IUPAC Name |
1-(2,2,2-trichloroethyl)-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3F3/c10-8(11,12)5-6-3-1-2-4-7(6)9(13,14)15/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKBNTKEVHXIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(Cl)(Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trichloroethyl)benzotrifluoride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Ethyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate](/img/structure/B6359049.png)

![Imidazo[1,2-a]pyridin-2-yl-carbamic acid t-butyl ester](/img/structure/B6359080.png)
